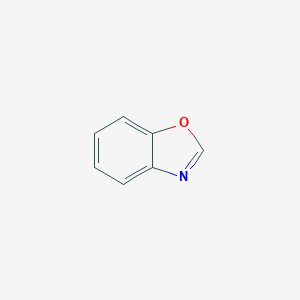

Benzoxazole

Übersicht

Beschreibung

Benzoxazole (C₇H₅NO) is an aromatic heterocyclic compound comprising a benzene ring fused to an oxazole ring. Its unique structure combines the stability of an aromatic system with the reactivity of an oxygen-containing heterocycle, enabling diverse functionalization for pharmaceutical and material science applications . This compound derivatives exhibit broad biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. Notable drugs featuring this scaffold include chlorzoxazone (a muscle relaxant), benoxaprofen, and flunoxaprofen (anti-inflammatory agents) . The oxazole ring’s oxygen atom facilitates hydrogen bonding and π–π stacking interactions, making this compound a versatile pharmacophore in drug design .

Vorbereitungsmethoden

Traditional Condensation Methods

Acid-Catalyzed Condensation

The reaction of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions remains a foundational method. For instance, the condensation of 2-aminophenol with malononitrile in ethanol and glacial acetic acid at reflux yields 2-benzoxazole acetonitrile with over 90% efficiency . This method employs thin-layer chromatography (TLC) for reaction monitoring and column chromatography for purification, ensuring high purity.

Aldehyde-Based Cyclization

Substituted aldehydes react with 2-aminophenol to form benzoxazoles via Schiff base intermediates. A notable example involves the use of 4-methyl sulfonyl acetophenone and benzamides, which undergo cyclization under thermal conditions to yield anti-inflammatory benzoxazole derivatives . This approach typically requires acidic or oxidative conditions to facilitate dehydrogenation.

Catalytic Cyclization Approaches

Metal-Catalyzed Systems

Transition metal catalysts, such as nickel and copper, enhance reaction efficiency and selectivity. Nickel-supported silica (Ni-SiO₂) catalyzes the one-pot synthesis of benzoxazoles from 2-aminophenol and aldehydes at room temperature, achieving 98% yield within 1.5 hours . Similarly, zirconium oxychloride (ZrOCl₂·8H₂O) enables solvent-free synthesis of benzoxazoles from orthoesters and 2-amino-3-hydroxypyridine .

Nanocatalysts and Ionic Liquids

Nanocatalysts like gold nanoparticles and ionic liquids (e.g., 1-butylimidazolium tetrafluoroborate) have been employed to accelerate reactions under mild conditions. These systems reduce energy consumption and improve regioselectivity, particularly for complex substrates .

Green Chemistry Methods

Metal-Free Oxidative Cyclization

A breakthrough in sustainable synthesis involves the DDQ/ethyl acetate (EA) and O₂/water systems. The DDQ/EA system facilitates the formation of 2-aryl benzoxazoles from catechols and amines, while the O₂/water system excels in synthesizing 2-alkyl derivatives . Both methods operate under ambient conditions, eliminating the need for toxic oxidants.

Solvent-Free and Aerobic Conditions

Silica sulfuric acid (SSA) and Indion 190 resin catalyze this compound synthesis in solvent-free environments, reducing waste generation. For example, SSA promotes the reaction of orthoesters with 2-aminophenol, yielding products in 85–95% efficiency .

Multi-Component Reactions

Multi-component reactions (MCRs) streamline this compound synthesis by combining three or more reactants in a single step. A representative MCR involves 2-aminophenol , aldehydes, and ammonium acetate catalyzed by nickel complexes, producing 2-aryl benzoxazoles in 95% yield .

Table 1: Comparison of this compound Synthesis Methods

Purification and Scalability

Chromatographic Techniques

Column chromatography remains the gold standard for purifying benzoxazoles, particularly when side products are present. The patent CN102875486A highlights its use in isolating 2-benzoxazole acetonitrile with >90% purity .

Gram-Scale Synthesis

Recent protocols demonstrate scalability, such as the nickel-catalyzed synthesis of 5,7-di-tert-butyl-2-phenylbenzo[d]oxazole, which achieves 95% yield on a 4.0 mmol scale . These methods ensure industrial viability without compromising efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Benzoxazole undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield benzoxazoline using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, iodine.

Reducing Agents: Lithium aluminum hydride.

Catalysts: Metal catalysts, ionic liquids.

Major Products:

Oxidation: this compound-2,3-dione.

Reduction: Benzoxazoline.

Substitution: Various substituted benzoxazoles.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Benzoxazole derivatives have been extensively studied for their pharmacological properties. They are known for their potential as:

- Antimicrobial Agents : Compounds such as 5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl) this compound derivatives have shown broad-spectrum activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

- Anticancer Agents : Recent studies have reported that this compound-based compounds exhibit significant cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7). For instance, compounds with hybrid structures incorporating this compound and triazole rings demonstrated promising anti-breast cancer activity .

- Antiviral Agents : Fluorinated this compound derivatives have been tested for activity against HIV-1, indicating their potential in AIDS treatment .

Biological Activities

The biological activities of this compound derivatives extend beyond antimicrobial and anticancer effects:

- Anti-inflammatory Properties : Some this compound compounds have been shown to inhibit COX-2 activity, which is crucial in inflammatory processes .

- Anticonvulsant Effects : Certain derivatives have been evaluated for anticonvulsant activity using established animal models, demonstrating potential for treating epilepsy .

- Antiprotozoal Activity : Novel this compound derivatives have been synthesized and evaluated for antimalarial and antileishmanial activities, showing moderate to good efficacy .

Industrial Applications

This compound also finds applications in materials science:

- Optical Applications : The compound is utilized in photoluminescent materials and as a whitening agent in various products due to its fluorescent properties .

- Organic Synthesis Intermediates : this compound serves as a key intermediate in the synthesis of various organic compounds, facilitating the development of new materials and chemicals .

Agricultural Applications

This compound derivatives exhibit notable agricultural benefits:

- Pesticidal Activity : Some compounds demonstrate antibacterial and herbicidal properties, making them suitable candidates for developing new agrochemicals .

Data Summary

The following table summarizes the biological activities and applications of various this compound derivatives:

Case Studies

-

Antimicrobial Efficacy Study :

A series of novel this compound derivatives were synthesized and tested against multiple bacterial strains. The study revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against Candida species, highlighting their potential as effective antimicrobial agents . -

Anticancer Activity Evaluation :

In a recent study, several this compound hybrids were synthesized and screened for cytotoxicity against breast cancer cell lines. Compounds showed IC50 values in the nanomolar range, indicating potent anticancer properties. Notably, compounds identified as PARP-2 inhibitors demonstrated significant promise for further development in cancer therapy . -

Agricultural Application Research :

Research into the agricultural applications of benzoxazoles revealed that specific derivatives exhibited strong antibacterial activity against plant pathogens like Xanthomonas oryzae, suggesting their potential use as eco-friendly pesticides .

Wirkmechanismus

Benzoxazole derivatives exert their effects by interacting with various molecular targets and pathways. For example, some derivatives inhibit enzymes like DNA topoisomerases and protein kinases, which are involved in cancer cell proliferation . The planar structure of this compound allows it to form π-π stacking interactions with biological targets, enhancing its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Benzoxazole is structurally and functionally compared to related heterocycles such as benzothiazole , benzimidazole , and benzisoxazole . Key differences in electronic properties, bioactivity, and pharmacokinetics are outlined below.

This compound vs. Benzothiazole

Key Insight : Benzothiazoles generally show higher anticancer potency due to sulfur’s electron-withdrawing effects, but benzoxazoles offer better solubility and metabolic profiles .

This compound vs. Benzimidazole

Key Insight : Benzimidazoles excel in enzyme inhibition and metal coordination, while benzoxazoles are preferred for hydrophobic target engagement .

This compound vs. Benzisoxazole

Key Insight : Benzisoxazoles exhibit stronger electrophilic character, enhancing anticancer activity, but poorer pharmacokinetics .

Structural and Functional Determinants

- Substituent Effects :

- Binding Interactions :

Biologische Aktivität

Benzoxazole is a heterocyclic compound with significant biological activity, making it a focus of extensive research in medicinal chemistry. This article delves into the diverse pharmacological properties of this compound and its derivatives, highlighting their potential applications in treating various diseases, including cancer, tuberculosis, and infections.

Overview of this compound

This compound consists of a fused benzene and oxazole ring, which contributes to its unique chemical properties. The compound serves as a core structure for numerous derivatives that exhibit a range of biological activities. The modifications made to the this compound nucleus significantly influence its pharmacological profiles.

Anticancer Activity

This compound derivatives have shown promising anticancer properties across various studies. For instance:

- UK-1 : A bis(this compound) natural product isolated from Streptomyces demonstrated potent anticancer activity against leukemia and solid tumors with IC50 values as low as 20 nM. Modifications to this structure were evaluated, revealing that certain analogues maintained significant activity while others lost efficacy against cancer cell lines .

- PARP-2 Inhibition : Recent studies identified several this compound hybrids that inhibit PARP-2 enzyme activity, crucial for DNA repair in cancer cells. Compounds such as 12 and 27 exhibited IC50 values of 0.07 µM and 0.057 µM, respectively, indicating high potency against breast cancer cell lines MDA-MB-231 and MCF-7 .

Antimicrobial Activity

This compound derivatives also display notable antimicrobial properties:

- A series of synthesized benzoxazoles were screened for antibacterial and antifungal activities against various strains, including Escherichia coli and Candida albicans. Compounds demonstrated MIC values comparable to standard antibiotics like ofloxacin and fluconazole .

- Specific derivatives such as dinitrobenzylsulfanyl benzoxazoles showed significant activity against both sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, highlighting their potential as new antimycobacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is closely related to their chemical structure. Key observations include:

- The presence of electron-withdrawing groups enhances anticancer activity.

- Substituents on the aromatic ring can significantly alter both antimicrobial and anticancer properties, with specific configurations yielding improved efficacy .

Case Studies

- Anticancer Activity Study : A study synthesized novel this compound derivatives and evaluated them for anticancer effects using the MTT assay. Compounds showed varying degrees of cytotoxicity, with some demonstrating enhanced effects when combined with known chemotherapeutics like 5-fluorouracil .

- Antimicrobial Evaluation : Researchers synthesized a new series of this compound analogues that were tested against multiple bacterial strains. The results indicated that several compounds had MIC values significantly lower than those of traditional antibiotics, suggesting their potential utility in treating resistant infections .

Summary Table of Biological Activities

| Activity Type | Key Findings | Notable Compounds |

|---|---|---|

| Anticancer | Potent against leukemia and solid tumors; PARP-2 inhibitors | UK-1, Compounds 12, 27 |

| Antimicrobial | Effective against various bacteria and fungi | Dinitrobenzylsulfanyl derivatives |

| Antitubercular | Significant activity against M. tuberculosis | Dinitro derivatives |

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for benzoxazole derivatives, and how do reaction conditions influence yield and purity?

this compound derivatives are typically synthesized via cyclization of 2-aminophenol precursors with carboxylic acids or their derivatives under acidic or catalytic conditions . For example, substituted N-phenyl-1,3-benzoxazol-2-amine derivatives can be synthesized in a single-step, environmentally benign process with yields of 70–80% using optimized catalysts and solvent systems. Reaction time and temperature must be carefully controlled to minimize side products, as excessive heating may degrade sensitive functional groups .

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?

Standard protocols involve in vitro assays against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with minimum inhibitory concentration (MIC) values compared to reference drugs like fluconazole or ciprofloxacin . For example, this compound-piperazine hybrids have shown enhanced activity against A. fumigatus due to hydrogen bonding interactions with fungal N-myristoyltransferase (NMT) . Dose-response curves and time-kill kinetics are critical for assessing potency and mechanism of action.

Q. What methodological approaches are used for initial biological screening of this compound-based anticancer agents?

Preliminary screening involves cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) and normal cells to determine selectivity indices . Structure-activity relationship (SAR) studies guide optimization; for instance, attaching piperazine moieties to this compound improves solubility and penetration into tumor tissues . IC₅₀ values below 10 µM are typically prioritized for further in vivo testing.

Advanced Research Questions

Q. How can computational methods like molecular docking and DFT calculations improve the design of this compound derivatives?

Molecular docking (e.g., HDOCK) predicts binding affinities between this compound ligands and targets like telomeric G-quadruplex DNA (e.g., Tel22) or enzymes (e.g., NMT) . DFT calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize stability and reactivity . For example, simulations revealed that benzothiazole derivatives exhibit higher Abl kinase inhibition than benzoxazoles due to intramolecular oxygen→sulfur interactions, guiding rational structural modifications .

Q. How should researchers address contradictions in reported anticancer activity data for this compound derivatives?

Discrepancies often arise from variations in cell line sensitivity, assay protocols, or substituent effects. A systematic approach includes:

- Replicating studies under standardized conditions (e.g., identical cell passage numbers, incubation times).

- Performing meta-analyses to identify trends; e.g., electron-withdrawing groups at the 2-position enhance apoptosis in leukemia cells .

- Validating mechanisms via Western blotting (e.g., caspase-3 activation) or transcriptomics to confirm target engagement .

Q. What strategies are effective for designing this compound-based multi-target ligands in complex diseases like Alzheimer’s?

Multi-target ligands require balancing affinity for diverse targets (e.g., Aβ42 fibrils, cholinesterases). Hybridization with pharmacophores like tacrine or donepezil improves dual inhibitory activity . For example, this compound-indole hybrids inhibit both Aβ aggregation and acetylcholinesterase, with docking studies guiding optimal linker length and rigidity . In vivo pharmacokinetic studies (e.g., BBB permeability) are essential to confirm therapeutic potential.

Q. Methodological Tables

Table 1: Key Synthetic Routes for this compound Derivatives

| Method | Precursor | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | 2-Aminophenol | Polyphosphoric acid | 65–75 | |

| Ullmann Coupling | Halothis compound | CuI, DMF | 70–80 | |

| Microwave-Assisted | 2-Aminophenol | SiO₂-NaHSO₄ | 85–90 |

Table 2: Computational Tools for this compound Research

Eigenschaften

IUPAC Name |

1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-4-7-6(3-1)8-5-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMCBBGGLRIHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29791-96-6 | |

| Record name | Benzoxazole, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29791-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8059768 | |

| Record name | Benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; mp = 28-31 deg C; [Alfa Aesar MSDS] | |

| Record name | Benzoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.24 [mmHg] | |

| Record name | Benzoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

273-53-0 | |

| Record name | Benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZOXAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J233Y1I55I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.